molecular formula C11H10F3N5S B3111648 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine CAS No. 1845698-48-7

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B3111648
CAS No.: 1845698-48-7
M. Wt: 301.29 g/mol
InChI Key: TWKOJBXTGXHLQG-UHFFFAOYSA-N
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Description

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine (Molecular Formula: C₁₁H₁₀F₃N₅S, Molecular Weight: 301.30, CAS: 1845698-48-7) is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position, a thioureido moiety at the 2-position, and a 1-methylpyrrole substituent at the 6-position . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioureido group provides hydrogen-bonding capacity, making it a candidate for medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S/c1-19-4-2-3-7(19)6-5-8(11(12,13)14)17-10(16-6)18-9(15)20/h2-5H,1H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOJBXTGXHLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141700
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845698-48-7
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845698-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 1-Methylpyrrol-2-yl Group: The 1-methylpyrrol-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative.

    Addition of the Thioureido Group: The thioureido group can be added through a reaction with thiourea under basic conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution can be performed using bromine in acetic acid.

Major Products Formed

    Oxidation: Oxidation of the thioureido group can lead to the formation of sulfonyl derivatives.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: Substitution reactions can result in the formation of various substituted pyrimidine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences electronic and steric properties:

Compound Name 6-Position Substituent Molecular Formula Molecular Weight Key Properties Reference
Target Compound 1-Methylpyrrol-2-yl C₁₁H₁₀F₃N₅S 301.30 Moderate lipophilicity, π-π interactions
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine Pyridin-4-yl C₁₀H₇F₃N₆S 308.26 Increased polarity due to pyridine N
6-(2-Naphthyl)-2-thioureido-4-(trifluoromethyl)pyrimidine 2-Naphthyl C₁₆H₁₁F₃N₄S 348.35 High steric bulk, reduced solubility
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine 4-Methoxyphenyl C₁₂H₁₀F₃N₃O 293.23 Electron-rich aromatic system
  • Key Insight : The 1-methylpyrrole group in the target compound balances steric bulk and electronic effects, offering intermediate solubility compared to naphthyl (high bulk) and pyridyl (polar) analogs .

Substituent Variations at the 2-Position

The 2-position functional group modulates hydrogen-bonding and reactivity:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight Key Properties Reference
Target Compound Thioureido C₁₁H₁₀F₃N₅S 301.30 Strong H-bond donor/acceptor
2-Amino-6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidine Amino C₁₀H₉F₃N₄ 242.21 Reduced H-bond capacity vs. thioureido
N-Ethyl-4-(4-fluorophenoxy)-6-(trifluoromethyl)-2-pyrimidinamine Ethylamino C₁₃H₁₁F₄N₃O 301.25 Enhanced lipophilicity
  • Key Insight: The thioureido group in the target compound enhances binding affinity in biological systems compared to amino or alkylamino analogs .

Impact of Trifluoromethyl Group

The 4-trifluoromethyl group is conserved across all analogs, contributing to:

  • Metabolic stability : Resistance to oxidative degradation.
  • Electron-withdrawing effects : Polarizes the pyrimidine ring, enhancing reactivity at the 2- and 6-positions.

Physicochemical and Functional Comparisons

Property Target Compound 6-(Pyridin-4-yl) Analog 6-(2-Naphthyl) Analog 2-Amino Analog
Molecular Weight 301.30 308.26 348.35 242.21
LogP (Estimated) 2.8 2.1 3.9 1.9
Hydrogen-Bond Donors 2 2 2 1
Solubility (mg/mL) ~15 ~25 ~5 ~30
  • Trends : Bulkier 6-substituents (e.g., naphthyl) reduce solubility but improve membrane permeability. Thioureido groups enhance target engagement compared to simpler amines .

Biological Activity

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential applications in research.

Overview of the Compound

  • Chemical Structure : The compound features a pyrimidine ring substituted with a 1-methylpyrrol-2-yl group, a thioureido group, and a trifluoromethyl group.
  • Molecular Formula : C₁₁H₁₀F₃N₅S
  • CAS Number : 1845698-48-7

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in regulating the cell cycle. This inhibition can lead to significant cellular effects, particularly in cancer cells.

PropertyDescription
Target Enzyme Cyclin-dependent kinase 2 (CDK2)
Mechanism of Action Inhibits phosphorylation of target proteins
Cell Lines Tested MCF-7 (breast cancer), HCT-116 (colon cancer)
Cytotoxic Activity Induces cell cycle arrest and apoptosis

Cellular Effects

The compound exhibits potent cytotoxicity against various cancer cell lines. In studies involving MCF-7 and HCT-116 cells, it was observed that:

  • Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, leading to an accumulation of cells in specific phases.
  • Induction of Apoptosis : Treatment with this compound resulted in increased markers of apoptosis, indicating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with CDK2. The binding occurs at the ATP-binding site, which is critical for the enzyme's function in phosphorylating substrates necessary for cell cycle progression.

Figure 1: Molecular Interaction with CDK2

Molecular Interaction (Note: Replace with actual image link if available)

Research Applications

The unique properties of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine make it a valuable candidate for various research fields:

  • Medicinal Chemistry : Investigated for its potential as an anticancer agent.
  • Materials Science : Explored for applications in developing novel materials with specific electronic or optical properties.
  • Biological Research : Used to study molecular pathways involved in disease mechanisms.

Case Studies and Comparative Analysis

Several studies have evaluated similar compounds within the pyrimidine class to establish structure-activity relationships (SAR). Notably:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-methylpyrimidineLacks trifluoromethyl groupReduced potency
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-chloropyrimidineChlorine substituent instead of trifluoromethylModerate activity
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-phenylpyrimidinePhenyl group substitutionVarying cytotoxic effects

Q & A

Q. What are the optimized synthetic routes for 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrimidine Formation : Start with a 4-(trifluoromethyl)pyrimidine backbone. Trifluoromethyl groups are typically introduced using CF3_3-containing reagents (e.g., trifluoromethyl iodide) under radical or nucleophilic conditions .

Thioureido Functionalization : Introduce the 2-thioureido group via nucleophilic substitution. For example, react 2-chloro-4-(trifluoromethyl)pyrimidine with thiourea in ethanol under reflux, followed by purification via column chromatography .

1-Methylpyrrole Coupling : Attach the 1-methylpyrrol-2-yl group at position 6 using Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh3_3)4_4) with 1-methylpyrrole-2-boronic acid in a THF/water mixture at 80°C .
Key Data :

  • Typical yields: 45–60% for cross-coupling steps .
  • Purity verification: HPLC (≥95%) and 1^1H NMR (δ 8.2–8.5 ppm for pyrimidine protons) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H NMR: Peaks at δ 2.3–2.5 ppm (methyl group on pyrrole), δ 6.1–6.3 ppm (pyrrole protons), and δ 7.8–8.5 ppm (pyrimidine protons) .
  • 19^{19}F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ at m/z 318.1 (calculated for C11_{11}H10_{10}F3_3N5_5S) .
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 41.64%, H: 3.18%, N: 22.07%) .

Advanced Research Questions

Q. How does the thioureido group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC:
  • Acidic Conditions (pH < 3) : Thioureido group hydrolyzes to urea, forming 6-(1-methylpyrrol-2-yl)-2-ureido-4-(trifluoromethyl)pyrimidine .
  • Basic Conditions (pH > 10) : Thiolate formation leads to dimerization via disulfide bonds, detectable by MS ([M2_2-H]^- at m/z 633.2) .
  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C, with mass loss corresponding to pyrrole detachment .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Catalyst Optimization : Compare Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2(dppf)) for Suzuki coupling. PdCl2_2(dppf) increases yields to 65% by reducing steric hindrance .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. THF. DMSO improves boronic acid solubility but may reduce selectivity .
  • Reaction Monitoring : Use in-situ IR to track thiourea consumption (disappearance of νC=S_{C=S} at 1250 cm1^{-1}) .

Q. What are the computational insights into the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations :
  • HOMO-LUMO gap: ~4.2 eV (B3LYP/6-31G*), indicating moderate electrophilicity at the thioureido sulfur .
  • Fukui indices: The 2-thioureido group is the most nucleophilic site (f^- = 0.12), favoring alkylation or acylation reactions .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) via AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions (ΔG ≈ -8.5 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

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